molecular formula C7H14O B13932211 1-Penten-2-ol, 4,4-dimethyl-(9CI) CAS No. 59138-75-9

1-Penten-2-ol, 4,4-dimethyl-(9CI)

Cat. No.: B13932211
CAS No.: 59138-75-9
M. Wt: 114.19 g/mol
InChI Key: RGYWSRZTCAJUOO-UHFFFAOYSA-N
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Description

1-Penten-2-ol, 4,4-dimethyl-(9CI) is an organic compound with the molecular formula C7H14O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a pentene chain with two methyl groups at the fourth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Penten-2-ol, 4,4-dimethyl-(9CI) can be synthesized through several methods. One common approach involves the reaction of 4-penten-1-ol with specific reagents under controlled conditions. For instance, 4-penten-1-ol can react with chlorosulfonyl isocyanate to form a sulfamate ester, which can then undergo further reactions to yield the desired compound .

Industrial Production Methods

Industrial production of 1-Penten-2-ol, 4,4-dimethyl-(9CI) typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Penten-2-ol, 4,4-dimethyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of alkyl halides or other substituted products.

Scientific Research Applications

1-Penten-2-ol, 4,4-dimethyl-(9CI) has several applications in scientific research:

    Chemistry: Used as a reactant in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Penten-2-ol, 4,4-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound’s structure allows it to participate in various chemical reactions, affecting its behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Penten-2-ol, 4,4-dimethyl-(9CI) is unique due to the presence of two methyl groups at the fourth carbon position, which influences its reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical behavior.

Properties

CAS No.

59138-75-9

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

4,4-dimethylpent-1-en-2-ol

InChI

InChI=1S/C7H14O/c1-6(8)5-7(2,3)4/h8H,1,5H2,2-4H3

InChI Key

RGYWSRZTCAJUOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=C)O

Origin of Product

United States

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